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Compound Focus: Nimesulide

CAS No.: 51803-78-2

Cat. No.: S537235

Formulation Development and Composition

Nimesulide is a poorly soluble, weakly acidic NSAID (pKa ~6.5) classified as a BCS Class II drug, making

solubility and dissolution rate the key formulation challenges [1]. A stable suspension must effectively wet

and disperse the drug particles.

¢ Solubilization Strategies: Surfactants are crucial for enhancing apparent solubility. Studies using
Polysorbate 80 (Tween 80) in phosphate buffer (pH 7.4) show that surfactant concentration
significantly impacts drug release, with near-complete release (>90%) achievable at 2.5% Tween 80
concentration [1]. The relationship between Tween 80 concentration and drug release is non-linear
due to micelle formation around the critical micelle concentration (CMC) [1].

e Suspension Composition: A patent outlines a comprehensive formulation for a nimesulide oral
suspension, detailing the function of each component [2]. The table below summarizes a prototype
composition based on this patent.

Table 1: Prototype Composition of Nimesulide Oral Suspension (100 mg/5 mL)

Component . . . .
Specific Component Quantity/Concentration Function
Category
Active Nimesulide (microgranules) 100 mg Active Pharmaceutical
Ingredient Ingredient (API)
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Component . . . :
Specific Component Quantity/Concentration Function
Category
Wetting Polysorbate 80 (Tween 80) 0.1% - 0.5% (v/v) Reduces interfacial
Agents tension, aids
dispersion
Suspending Sodium Carboxymethyl 0.5% - 2.0% (w/v) Increases viscosity,
Agents Cellulose, Xanthan Gum, prevents particle
Hydroxypropyl Cellulose settling
Sweeteners Sucrose, Glycerin, Stevioside g.s. Improves palatability
Antiseptics Sodium Benzoate, Potassium 0.1% - 0.2% (w/v) Prevents microbial
Sorbate growth
Solvents Purified Water to 5 mL Vehicle

Analytical Method and Quality Control

Robust analytical methods are mandatory for quantifying the active ingredient and monitoring impurities and

degradation products during stability studies.

e Recommended Method: High-Performance Liquid Chromatography (HPLC) is the most suitable and
widely used technique for determining nimesulide and its related substances in finished products like
granules for suspension [3].

e Method Validation Parameters: A developed method must be validated as per ICH guidelines. Key
characteristics studied for a specific method for nimesulide granules are summarized below [3].

Table 2: Key Validation Parameters for an HPLC Assay of Nimesulide

Validation o
L. Description & Outcome
Characteristic

Specificity The method can discriminate between nimesulide, its impurities (e.g., Impurity
D), and placebo components [3].
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Validation

o Description & Outcome
Characteristic

Linearity Demonstrated a linear response in the range of 10-150% of the test
concentration with a correlation coefficient (r) > 0.999 [3].

Precision The relative standard deviation (RSD) for repeatability was < 5.0% [3].
Accuracy Recovery studies showed results within 98-102% of the theoretical value [3].
LOD/LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) were established for

related impurities [3].

Robustness The method remained unaffected by small, deliberate variations in
chromatographic conditions [3].

Stability Testing Protocol

Stability testing is critical to ensure the product's quality, safety, and efficacy throughout its shelf life under

the influence of environmental factors.

e Objective: To determine the shelf life of the nimesulide suspension by establishing and validating
specification limits for related impurities and other critical quality attributes [3].

e Stress Testing: Forced degradation studies (e.g., exposure to acid, base, oxidant, light, and heat)
should be conducted on the drug substance to identify likely degradation products and validate the
stability-indicating power of the analytical method [3].

e Stability Study Design: Follow ICH Q1A(R2) and Q1B guidelines. The following diagram illustrates
the workflow for a comprehensive stability study.
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¢ Test Parameters and Specifications: The specification limits for related impurities in the finished
product should be set according to ICH Q3B, considering data from stress studies and stability
batches [3].

Table 3: Stability Testing Schedule and Acceptance Criteria

Storage Condition Testing Timepoints (Months) Key Acceptance Criteria

| Long-Term 25°C + 2°C/60% RH £ 5% | 0, 3, 6, 9, 12, 18, 24, 36 | Assay: 90.0% - 110.0% of label claim
Any Individual Impurity: < NMT 0.5% Total Impurities: < NMT 2.0% pH: Within specified range
Microbiology: Complies with test | | Accelerated 40°C £ 2°C/75% RH £ 5% |0, 1, 2, 3,6 | |
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Regulatory and Safety Considerations

¢ Hepatotoxicity Risk: Nimesulide carries a risk of hepatotoxicity, which has led to market
withdrawals or restrictions in many countries [4]. Treatment duration should be limited to a maximum

of 15 days, and packs should be limited to a two-week supply [5] [4].

e Pediatric Use: Formulations for human use are not indicated for children below 12 years of age
in many jurisdictions, including India [4].

¢ Regulatory Status: Nimesulide is not approved in the US but is nationally authorized in several
other countries, often with strict regulations [5] [4].

Conclusion

Developing a stable and effective nimesulide suspension requires a systematic approach targeting its
inherent poor solubility. The protocols outlined here—using surfactant-based solubilization, a validated
HPLC method for quality control, and rigorous ICH-compliant stability testing—provide a framework for
successful formulation. Researchers must remain acutely aware of the drug's safety profile and incorporate

all necessary regulatory and safety considerations into the development process.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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